Phthalimidinoglutarimide-C4-Br
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H19BrN2O3 |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
3-[7-(4-bromobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H19BrN2O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,1-2,4,7-10H2,(H,19,21,22) |
InChI Key |
MTWOYKHJUFIAJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCBr |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Routes for Glutarimide (B196013) and Phthalimide (B116566) Core Scaffolds
The glutarimide moiety, a key component for binding to the Cereblon (CRBN) E3 ubiquitin ligase, can be synthesized through various routes. nih.govnih.gov One common approach involves the cyclization of α-aryl cyanoesters under acidic conditions after hydrolysis. chemrxiv.org Another method utilizes the functionalization of a 2,6-dibenzyloxypyridine via a Suzuki cross-coupling, followed by debenzylation and hydrogenation to yield the glutarimide ring. chemrxiv.org These established methods provide a reliable foundation for the subsequent construction of the more complex Phthalimidinoglutarimide-C4-Br.
Targeted Synthesis of this compound
The specific construction of this compound requires precise control over the introduction of the bromine atom at the C4 position and the efficient coupling of the phthalimide and glutarimide components.
Approaches for Regioselective Bromination at the C4 Position
Achieving regioselective bromination at the C4 position of the glutarimide moiety or a linked component is a critical step. A straightforward method for preparing a 4-brominated thalidomide (B1683933) derivative involves the condensation of 3-bromophthalic anhydride (B1165640) with the glutarimide ring. nih.gov This reaction, often carried out using sodium acetate (B1210297) in refluxing acetic acid, directly installs the bromine atom at the desired position on the phthalimide ring, which is then coupled to the glutarimide. nih.gov
Coupling Strategies for Phthalimide and Glutarimide Components
The union of the phthalimide and glutarimide scaffolds is a pivotal step in the synthesis. A standard and effective procedure is the condensation of a substituted phthalic anhydride with the glutarimide ring. nih.gov This reaction is typically performed under reflux conditions in acetic acid with sodium acetate, yielding the desired phthalimidinoglutarimide structure. nih.gov For instance, the condensation of 3-bromophthalic anhydride with the glutarimide ring directly produces 4-bromothalidomide in a straightforward manner. nih.gov
Design and Synthesis of this compound Analogues and Conjugates
To optimize the therapeutic potential of PROTACs, medicinal chemists often synthesize a variety of analogues and conjugates by modifying the core this compound structure. These modifications aim to fine-tune the molecule's interaction with its biological targets.
Phthalimide Ring Modifications for Modulating Neo-substrate Selectivity
The phthalimide ring plays a crucial role in determining which "neo-substrate" proteins are targeted for degradation. Modifications to this ring can therefore alter the selectivity of the resulting PROTAC. The phenyl ring of the phthalimide is a common site for linker attachment, and substitutions on this ring can be well-tolerated. researchgate.net For example, replacing the phthalimide core with a benzotriazole (B28993) moiety has been shown to result in a similar binding mode to Cereblon but with improved properties. nih.gov The ability to introduce various functional groups onto the phthalimide ring allows for the creation of libraries of PROTACs with diverse neo-substrate specificities. researchgate.net
| Modification Strategy | Rationale | Example |
| Ring Replacement | To alter binding mode and improve properties. | Replacement of phthalimide with benzotriazole. nih.gov |
| Substitution | To modulate neo-substrate selectivity and provide attachment points for linkers. | Introduction of functional groups on the phenyl ring. researchgate.net |
Glutarimide Ring Modifications for Fine-tuning E3 Ligase Binding and Activity
The glutarimide moiety is essential for binding to the E3 ligase Cereblon (CRBN). nih.gov Modifications to this ring can significantly impact the binding affinity and subsequent activity of the PROTAC. For instance, N-alkylation of the glutarimide ring is known to disrupt binding to CRBN and is often used to create negative controls in experiments. nih.gov Conversely, specific substitutions on the glutarimide can enhance binding or alter the conformation of the E3 ligase complex. The development of various piperidine-2,6-dione derivatives, created by conjugating O- and N-linked heterocycles, has led to promising CRBN ligands. nih.gov These modifications allow for the fine-tuning of the PROTAC's interaction with the E3 ligase, ultimately influencing the efficiency of target protein degradation. nih.govresearchgate.net
| Modification Site | Effect on E3 Ligase Binding | Example |
| Glutarimide Nitrogen | Disruption of CRBN binding. | N-alkylation of the glutarimide ring. nih.gov |
| Glutarimide Ring | Enhancement of CRBN binding and modulation of activity. | Conjugation of O- and N-linked heterocycles to form piperidine-2,6-dione derivatives. nih.gov |
Development of Linker Chemistries for Proteolysis-Targeting Chimeras (PROTACs)
The compound this compound is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). It consists of a pomalidomide (B1683931) core, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, attached to a four-carbon alkyl linker that terminates in a bromine atom. This terminal bromide is a versatile reactive handle for conjugation with a ligand targeting a specific protein of interest (POI), thus forming the final heterobifunctional PROTAC.
The design and synthesis of the linker element are critical, as its length, composition, and attachment point significantly influence the physicochemical properties and biological activity of the resulting PROTAC. medchemexpress.comnih.gov The C4 alkyl chain in this compound represents a common and fundamental linker type, often used as a starting point in PROTAC development.
Synthetic Routes:
The synthesis of this compound and similar ligand-linker conjugates generally follows one of two primary strategies:
Direct Alkylation: This method involves the direct N-alkylation of the pomalidomide phthalimide nitrogen with a bifunctional linker, such as 1,4-dibromobutane. This approach is straightforward but can sometimes lead to lower yields or the formation of byproducts. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): A more common and often higher-yielding approach involves the reaction of 4-fluorothalidomide with a primary amine that is part of a linker. nih.govnih.gov For this compound, this would involve a linker like 4-aminobutan-1-ol, which would then require subsequent conversion of the terminal hydroxyl group to a bromide. This SNAr strategy is highly adaptable for creating diverse libraries of PROTAC precursors with varying linker compositions. nih.govrsc.org
The choice of linker chemistry extends beyond simple alkyl chains. To optimize properties such as solubility and cell permeability, researchers have developed linkers incorporating polyethylene (B3416737) glycol (PEG) units, piperazine (B1678402) motifs, or other functional groups. sigmaaldrich.com However, the foundational alkyl linkers, such as the C4-Br variant, remain essential tools for establishing initial structure-activity relationships (SAR). nih.gov The attachment point of the linker to the phthalimide ring (typically at the C4 or C5 position) is also a key variable, as it can alter the orientation of the recruited E3 ligase relative to the target protein, thereby affecting the efficiency of protein degradation. nih.gov
| Linker Strategy | Description | Key Advantages | References |
|---|---|---|---|
| Alkyl Chain Linkers (e.g., C4-Br) | Simple hydrocarbon chains connecting the E3 ligand and the POI ligand. | Synthetically accessible; provides a rigid scaffold for predictable geometry. | nih.govresearchgate.net |
| PEG Linkers | Incorporation of ethylene (B1197577) glycol units to increase hydrophilicity. | Improves solubility and can enhance cell permeability. | sigmaaldrich.com |
| SNAr on Fluoro-Phthalimide | Reaction of an amine-terminated linker with a 4-fluoro-substituted phthalimide core. | Generally high-yielding and suitable for library synthesis. | nih.govnih.gov |
Multicomponent Reaction Approaches for Chemical Library Synthesis
The empirical nature of PROTAC optimization necessitates the synthesis and testing of large numbers of analogues with diverse linkers and warheads. Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry that allow for the rapid assembly of complex molecules in a single step from three or more starting materials, making them highly suitable for generating chemical libraries. nih.gov
While traditional, stepwise synthesis is effective for producing individual PROTACs, MCRs offer a more efficient and versatile platform for library synthesis. researchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable as they can introduce multiple points of diversity in a single transformation. nih.gov
Application to Phthalimidinoglutarimide-based PROTACs:
An MCR approach to a library based on the this compound scaffold could be envisioned where:
An amine- or carboxylic acid-functionalized Phthalimidinoglutarimide derivative serves as one component.
The other components would be the building blocks for the linker and the warhead ligand.
For example, a Ugi four-component reaction could combine an amine, an aldehyde, a carboxylic acid, and an isocyanide. By using a Phthalimidinoglutarimide derivative as one of these components (e.g., as the amine or carboxylic acid), a library of PROTACs with varied linker structures and warheads can be generated rapidly. Research has demonstrated the successful application of MCR platforms to prepare libraries of BRD4-degrading PROTACs built upon a pomalidomide core, validating the feasibility of this approach for accelerating the discovery of potent and selective degraders. researchgate.net This strategy bypasses the often tedious, multi-step synthesis of individual linkers and conjugates, offering a more cost-effective and time-efficient means to explore a wide chemical space. researchgate.netnih.gov
| MCR Type | Components | Product | Potential for PROTAC Library Synthesis | References |
|---|---|---|---|---|
| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Bis-amide | Highly versatile for incorporating diversity in linker and warhead structures. | nih.gov |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxyamide | Useful for generating ester-containing linkers, providing three points of diversity. | nih.gov |
Advanced Analytical and Spectroscopic Techniques for Structural Elucidation of this compound and its Derivatives
The unambiguous structural confirmation of this compound and its subsequent PROTAC derivatives is essential to ensure purity and confirm identity. A combination of advanced analytical and spectroscopic techniques is employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound. For this compound, the expected mass would correspond to the sum of the pomalidomide core and the C4-Br linker. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a distinctive signature in the mass spectrum, appearing as two peaks of nearly equal intensity separated by two mass units (M+ and M+2), which is a key diagnostic feature for brominated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for detailed structural elucidation.
1H NMR: The spectrum of this compound would show characteristic signals for the aromatic protons on the phthalimide ring, the methine and methylene (B1212753) protons of the glutarimide ring, and the amino group proton. Crucially, new sets of signals corresponding to the four methylene groups of the butyl chain would be present, with their chemical shifts and splitting patterns confirming the structure and attachment point of the linker.
13C NMR: This technique provides information on all carbon atoms in the molecule, confirming the presence of the carbonyl groups of the imide and the carbons of the aromatic ring, glutarimide ring, and the C4 linker.
X-Ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming bond connectivity, stereochemistry, and conformation. While obtaining suitable crystals can be challenging, powder X-ray diffraction (PXRD) is often used to characterize the bulk material and identify specific polymorphic forms. google.comgoogle.com For pomalidomide, distinct crystalline forms have been identified by their characteristic PXRD patterns. google.com
| Technique | Information Obtained | Expected Data for this compound |
|---|---|---|
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Molecular ion peak [M+H]+ with a characteristic Br isotopic pattern (M+ and M+2 peaks). |
| 1H NMR | Proton environment, connectivity, and stereochemistry. | Signals for aromatic, glutarimide, and C4 alkyl chain protons. |
| 13C NMR | Carbon skeleton of the molecule. | Signals for carbonyl, aromatic, glutarimide, and C4 alkyl chain carbons. |
| Powder X-Ray Diffraction (PXRD) | Crystalline form and phase purity. | A specific diffraction pattern with peaks at characteristic 2θ angles. |
Molecular Mechanisms of Action
Interaction with E3 Ubiquitin Ligase Cereblon (CRBN)
Phthalimidinoglutarimide-C4-Br acts as a "molecular glue," bringing together the CRBN E3 ligase and specific target proteins, known as neo-substrates. nih.gov This induced proximity is the cornerstone of its mechanism of action. CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, which also includes DDB1, CUL4A, and ROC1. Current time information in Pasuruan, ID.researchgate.net The binding of this compound to CRBN alters its substrate specificity, initiating the degradation cascade. researchgate.netd-nb.info
The interaction between this compound and CRBN is initiated by the high-affinity binding of its glutarimide (B196013) moiety into a specific hydrophobic pocket within the CRBN protein. nih.govnih.gov This pocket is notably lined by three tryptophan residues, earning it the name "tri-tryptophan pocket". nih.gov The glutarimide ring fits snugly into this pocket, forming critical interactions that anchor the molecule to CRBN. This binding is a conserved feature among thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs). researchgate.net The stability of this initial binding is a prerequisite for the subsequent recruitment of neo-substrates.
While the glutarimide moiety serves as the anchor, the phthalimide (B116566) portion of this compound plays a crucial role in determining which proteins are recruited for degradation. This part of the molecule is solvent-exposed and effectively modifies the surface of CRBN, creating a new binding interface for neo-substrates. nih.gov The specific chemical properties of the phthalimide ring and its substituents dictate the shape and chemical nature of this new composite surface.
The "C4-Br" designation indicates a bromine atom attached to the fourth carbon of the phthalimide ring. Structure-activity relationship studies on related thalidomide analogs have shown that small substituents at the C4 position of the phthalimide ring can promote the degradation of certain neo-substrates. For instance, a chloro group (-Cl) at this position has been shown to enhance the degradation of the transcription factor Ikaros. nih.gov Given that bromine is a halogen with similar electronic properties to chlorine, it is anticipated that the C4-bromo substitution on this compound also modulates the neo-substrate binding surface to favor the recruitment of specific proteins. Conversely, larger substituents at this position have been found to be less effective, suggesting that the size and nature of the C4 substituent are critical for productive neo-substrate engagement. nih.gov
The binding of this compound to CRBN and the subsequent recruitment of a neo-substrate result in the formation of a stable ternary complex, consisting of CRBN, the drug molecule, and the target protein. nih.govacs.orgnih.gov The stability of this complex is crucial for the efficient transfer of ubiquitin to the neo-substrate. The interactions within this ternary complex are cooperative, meaning that the binding of the neo-substrate to the drug-CRBN binary complex is enhanced. mdpi.com The specific geometry and protein-protein interactions within this ternary complex are critical for determining whether a recruited protein will be efficiently ubiquitinated. nih.gov
Mechanism of Targeted Protein Degradation via the CRL4CRBN Ubiquitin Ligase Complex
Once the stable ternary complex is formed, the CRL4CRBN E3 ubiquitin ligase complex is activated to carry out its enzymatic function on the recruited neo-substrate. Current time information in Pasuruan, ID.researchgate.net
The CRL4CRBN complex, with the neo-substrate held in proximity by this compound, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neo-substrate. researchgate.netnih.gov This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. nih.gov The proteasome then unfolds and degrades the tagged neo-substrate into small peptides, effectively eliminating it from the cell. The this compound molecule itself is not degraded and can go on to induce the degradation of multiple copies of its target protein, acting in a catalytic manner. mdpi.com
The specific neo-substrates targeted by this compound are determined by the unique composite surface created by its phthalimide-C4-Br moiety in complex with CRBN. While direct studies on this specific compound are not widely published, the well-characterized neo-substrates of related immunomodulatory drugs provide a strong indication of its potential targets.
Key neo-substrates for thalidomide and its analogs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the translation termination factor GSPT1. d-nb.infonih.gov The degradation of IKZF1 and IKZF3 is a key mechanism of action for the anti-myeloma and immunomodulatory effects of drugs like lenalidomide (B1683929) and pomalidomide (B1683931). d-nb.infonih.gov Given the structural similarity and the nature of the C4-bromo substitution, it is highly probable that IKZF1 and IKZF3 are among the neo-substrates targeted by this compound. Further research would be needed to definitively identify and characterize the full spectrum of neo-substrates and to understand the precise selectivity conferred by the C4-bromo modification.
| Compound/Component | Role in Targeted Protein Degradation |
| This compound | Molecular glue that binds to CRBN and recruits neo-substrates for degradation. |
| Glutarimide Moiety | Binds to the tri-tryptophan pocket of CRBN, anchoring the molecule. |
| Phthalimide-C4-Br Moiety | Modulates the surface of CRBN to selectively recruit neo-substrates. |
| Cereblon (CRBN) | Substrate receptor of the CRL4 E3 ubiquitin ligase complex. |
| CRL4CRBN Complex | E3 ubiquitin ligase that polyubiquitinates the recruited neo-substrate. |
| Neo-substrates (e.g., IKZF1, IKZF3) | Target proteins that are recruited to the CRL4CRBN complex for degradation. |
| Ubiquitin | Small regulatory protein that is attached to neo-substrates to mark them for degradation. |
| 26S Proteasome | Cellular machinery that recognizes and degrades polyubiquitinated proteins. |
Identification and Characterization of Specific Neo-substrates
Ikaros (IKZF1) and Aiolos (IKZF3) Degradation
Compounds structurally related to this compound, such as lenalidomide and pomalidomide, are known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.govresearchgate.net This degradation is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex. nih.govresearchgate.net Upon binding of the compound to CRBN, the ligase is reprogrammed to recognize IKZF1 and IKZF3 as substrates, leading to their ubiquitination and subsequent proteasomal degradation. nih.govresearchgate.net This degradation occurs in a time- and concentration-dependent manner. researchgate.net The degradation of these transcription factors is critical for the antiproliferative effects observed in certain hematological malignancies like multiple myeloma, as IKZF1 and IKZF3 are essential for the survival of these cancer cells. nih.govresearchgate.net Furthermore, the degradation of Ikaros and Aiolos in T cells leads to immunomodulatory effects, including increased production of Interleukin-2 (IL-2). nih.govresearchgate.net
Casein Kinase 1 Alpha (CK1α) Degradation
Certain analogs of this compound have been shown to induce the degradation of Casein Kinase 1 Alpha (CK1α). nih.govrepec.org This process is also dependent on the CRBN E3 ubiquitin ligase complex. nih.govrepec.org The binding of these small molecules to CRBN facilitates the interaction between CRBN and CK1α, leading to the ubiquitination and subsequent degradation of the kinase. nih.govrepec.org CK1α is a known negative regulator of the Wnt signaling pathway, and its degradation can impact this pathway. nih.gov Interestingly, some small molecules can prevent the Wnt-dependent interaction between CRBN and CK1α, thereby blocking its degradation. nih.govresearchgate.net The degradation of CK1α has been identified as a key mechanism in the treatment of myelodysplastic syndrome (MDS) with a specific chromosomal deletion. repec.org The development of selective CK1α degraders is an active area of research with potential applications in treating a broad range of cancers. researchgate.net
Wee-like Protein Kinase 1 (WEE1) Degradation
Recent research has led to the development of molecules that can induce the degradation of Wee-like Protein Kinase 1 (WEE1), a crucial regulator of the G2/M cell cycle checkpoint. nih.govbioworld.com These degraders often work by linking a WEE1 inhibitor to a CRBN-binding ligand, such as pomalidomide. nih.gov This creates a ternary complex between WEE1, the degrader molecule, and CRBN, leading to the ubiquitination and proteasomal degradation of WEE1. nih.gov The degradation of WEE1 is dependent on both CRBN and the proteasome. nih.gov Some of these degraders have shown selectivity for WEE1 over other kinases. biorxiv.orgresearchgate.net The targeted degradation of WEE1 is a promising therapeutic strategy for cancer, as it can sensitize cancer cells to DNA-damaging agents. nih.govnih.gov
GSPT1 Degradation
Novel CRBN modulators have been identified that selectively induce the degradation of GSPT1 (G1 to S phase transition 1). nih.gov Through screening of combinatorial libraries, compounds were discovered that showed potent and selective degradation of GSPT1 with minimal effect on other known CRBN neosubstrates like IKZF1, IKZF3, and CK1α. nih.gov This degradation was confirmed to be mediated by the proteasome and the CRL4-CRBN complex. nih.gov GSPT1 is a translation termination factor, and its degradation has shown therapeutic potential in treating acute myeloid leukemia (AML). nih.gov
Degradation of SALL4 and p63 within the Molecular Context of Thalidomide’s Teratogenicity Mechanism
The teratogenic effects of thalidomide, a related compound, are linked to the degradation of specific proteins. One key substrate is the transcription factor SALL4 (Spalt Like Transcription Factor 4). nih.govelifesciences.orgelifesciences.org Thalidomide induces the degradation of SALL4 by hijacking the CRBN E3 ligase. nih.govelifesciences.org Mutations in the SALL4 gene are known to cause developmental syndromes that share features with thalidomide embryopathy, such as limb defects. nih.govelifesciences.orgelifesciences.org The species-specific nature of thalidomide's teratogenicity is partly explained by differences in the SALL4 protein sequence between sensitive and resistant species. nih.gov Another protein implicated in thalidomide's teratogenicity is p63. nih.gov Thalidomide and its analogs can induce the degradation of p63 isoforms, which are crucial for limb and ectodermal development. nih.gov This degradation is also dependent on the CRBN E3 ligase. nih.govresearchgate.net
Modulation of Inflammatory and Cellular Signaling Pathways by Related Analogs
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production and Associated Signaling Cascades
Thalidomide and its analogs are known to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.govnih.gov Structural modifications to the thalidomide scaffold have led to the development of analogs with enhanced TNF-α inhibitory activity. nih.govnih.govgoogle.com These compounds have been shown to decrease TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytes. nih.gov The inhibition of TNF-α can have significant therapeutic implications for inflammatory diseases. nih.govgoogle.com While inhibiting TNF-α, some of these analogs have been observed to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov
Inhibition of Nuclear Factor-kappa B (NF-κB) Activation
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of a wide range of genes involved in inflammation, immune responses, cell survival, and proliferation. Dysregulation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases. Thalidomide and its analogs have been shown to effectively suppress NF-κB activation. bohrium.comrsc.org This inhibition is thought to occur through the suppression of IκB kinase (IKK) activity, a key enzyme responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. bohrium.com By preventing IκB degradation, the translocation of NF-κB to the nucleus is blocked, thereby inhibiting the transcription of its target genes. rsc.orgnih.gov
Studies on various thalidomide analogs have demonstrated their ability to significantly decrease the levels of the NF-κB p65 subunit. nih.govnih.gov For instance, a novel thalidomide analog, compound 42f, showed a significant reduction in NF-κB p65 levels in HCT-116 cells. nih.gov Similarly, another analog, 24b, reduced NF-κB p65 levels in HepG-2 cells to 76.5 pg/mL from a control level of 278.1 pg/mL. nih.gov These findings suggest that this compound likely exerts part of its therapeutic effects by attenuating NF-κB signaling, which can contribute to its anti-inflammatory and anti-cancer properties.
Table 1: Effect of Thalidomide Analogs on NF-κB p65 Levels
| Compound | Cell Line | Control NF-κB p65 Level (pg/mL) | Treated NF-κB p65 Level (pg/mL) | Reference |
| Compound 42f | HCT-116 | - | Significant Decrease | nih.gov |
| Compound 24b | HepG-2 | 278.1 | 76.5 | nih.gov |
| Thalidomide | HepG-2 | 278.1 | 110.5 | nih.gov |
Impact on Angiogenesis-Related Pathways (e.g., Basic Fibroblast Growth Factor, Vascular Endothelial Growth Factor)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and Basic Fibroblast Growth Factor (bFGF) are two of the most potent pro-angiogenic factors. A key mechanism of action for thalidomide and its analogs is their ability to inhibit angiogenesis by downregulating these growth factors. nih.gov
Research has shown that thalidomide can down-regulate the expression of both VEGF and bFGF in cancer cells. In cisplatin-resistant human lung carcinoma cells, thalidomide significantly reduced the mRNA and protein levels of both VEGF and bFGF. A study on a series of novel thalidomide analogs, including a compound designated as C4, demonstrated potent anti-angiogenic activity. Specifically, compound C4 was found to be a more effective anti-angiogenic agent than thalidomide itself in a 3D microfluidic model. Further studies on other thalidomide analogs have also confirmed their ability to inhibit VEGF. For example, compound 42f and compound 33i were shown to inhibit VEGF in HCT-116 cells. nih.gov These findings strongly suggest that this compound possesses significant anti-angiogenic properties mediated through the suppression of key pathways involving VEGF and bFGF.
Table 2: Effect of Thalidomide Analogs on VEGF Levels
| Compound | Cell Line/Model | Effect on VEGF | Reference |
| Thalidomide | A549DDP Lung Carcinoma | Significant reduction in mRNA and protein levels | |
| Compound C4 | 3D Microfluidic Model | More effective anti-angiogenic function than thalidomide | |
| Compound 42f | HCT-116 | Inhibition of VEGF | nih.gov |
| Compound 33i | HCT-116 | Inhibition of VEGF | nih.gov |
| Compound 24b | HepG-2 | Reduced to 185.3 pg/mL from 432.5 pg/mL (control) | nih.gov |
Stereochemical Considerations and Differential Molecular Interactions
The biological activity of thalidomide and its analogs is intrinsically linked to their stereochemistry. These molecules possess a chiral center at the C3 position of the glutarimide ring, leading to the existence of two enantiomers: (S)- and (R)-forms. It has been established that these enantiomers can have distinct biological activities and toxicological profiles. For thalidomide, the (S)-enantiomer is primarily associated with its teratogenic effects, while the (R)-enantiomer is thought to be responsible for its sedative properties.
However, a significant challenge with these compounds is their rapid in vivo racemization, where one enantiomer can convert into the other under physiological conditions. This interconversion complicates the development of single-enantiomer drugs. Recent research has explored methods to stabilize individual enantiomers, such as replacing the hydrogen at the chiral center with deuterium. This "deuterium-enabled chiral switching" has allowed for the investigation of the distinct properties of each enantiomer.
Studies on stabilized enantiomers of a thalidomide analog, CC-122, revealed profound differences in their in vivo activity. The (-)-deuterated enantiomer demonstrated significant anti-tumorigenic effects, whereas the (+)-deuterated enantiomer had minimal impact on tumor growth. This differential activity is attributed to the stereospecific interactions with the CRBN binding pocket. Crystal structures have shown that the (S)-enantiomer of thalidomide and its analogs preferentially binds to CRBN. Therefore, the stereochemistry of this compound will critically influence its binding affinity to CRBN and its subsequent downstream effects, including the degradation of specific neo-substrates. Understanding and controlling the stereochemical properties of this compound is paramount for optimizing its therapeutic efficacy and minimizing potential adverse effects.
Structure Activity Relationship Sar Studies of Phthalimidinoglutarimide C4 Br and Its Analogues
Elucidation of Key Structural Determinants for CRBN Binding Affinity and Degradation Potency
The interaction between phthalimidinoglutarimide-based compounds and Cereblon (CRBN) is primarily mediated by the glutarimide (B196013) ring. researchgate.netresearchgate.net This critical moiety embeds itself into a hydrophobic pocket on the CRBN surface lined by key tryptophan residues (Trp382, Trp388, Trp402) and Phenylalanine (Phe404). researchgate.net
Key interactions that stabilize this binding include:
Hydrogen Bonding: The carbonyl groups (at C2 and C6) and the amide group (at N1) of the glutarimide ring form crucial hydrogen bonds with CRBN residues, specifically His380 and Trp382. researchgate.net
Hydrophobic Interactions: The aliphatic face of the glutarimide ring (C3, C4, and C5) establishes tight van der Waals contacts within the tryptophan-lined pocket. researchgate.net
The phthalimide (B116566) portion of the molecule is more solvent-exposed and plays a crucial role in recruiting new substrates (neo-substrates) for degradation. researchgate.netnih.gov While the core glutarimide interaction is essential for CRBN binding, modifications to the phthalimide ring are pivotal in determining which proteins are targeted for degradation. For instance, the well-known immunomodulatory drugs (IMiDs) lenalidomide (B1683929) and pomalidomide (B1683931), which are analogs, effectively recruit transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) for degradation by the CRL4CRBN complex. nih.govrscf.ru The potency of degradation is not solely dependent on CRBN binding affinity; the ability to form a stable ternary complex between the compound, CRBN, and the neo-substrate is paramount.
| Structural Feature | Role in CRBN Interaction | Impact on Degradation Potency |
| Glutarimide Ring | Essential for CRBN binding; fits into a hydrophobic pocket. researchgate.netresearchgate.net | High binding affinity is a prerequisite for degradation. |
| Glutarimide Carbonyls & Amide | Form key hydrogen bonds with CRBN residues. researchgate.net | Stabilizes the compound-CRBN complex. |
| Phthalimide Ring | Solvent-exposed; recruits neo-substrates. researchgate.netnih.gov | Determines the specificity and efficiency of protein degradation. researchgate.net |
Influence of C4-Bromine Substitution on Compound Activity and Selectivity
The C4 position of the glutarimide ring is situated within the confined hydrophobic binding pocket of CRBN. researchgate.net Structure-activity relationship studies have demonstrated that this position is highly sensitive to substitution.
Bulky modifications at the C4-carbon of the glutarimide ring generally lead to a loss of CRBN binding affinity due to steric hindrance. researchgate.net For example, the compound cycloheximide, which features a bulky group at this position, fails to bind to CRBN. researchgate.net
While direct data on a C4-bromine (C4-Br) substitution is not extensively detailed in the provided context, general principles of medicinal chemistry suggest that the introduction of a bromine atom would:
Increase Steric Bulk: Compared to a hydrogen atom, bromine is significantly larger, which could introduce steric clashes within the binding pocket, potentially reducing binding affinity.
Alter Electronic Properties: Bromine is an electron-withdrawing group, which could influence the electronic distribution of the glutarimide ring, although the primary binding forces are hydrophobic and hydrogen bonding.
Conversely, modifications on the phthalimide ring, such as at its C4-position, are more permissible and are often exploited to attach linkers for creating Proteolysis Targeting Chimeras (PROTACs). researchgate.net This position is solvent-exposed, allowing for the attachment of larger chemical moieties without disrupting the crucial CRBN-glutarimide interaction. researchgate.net
| Position of Substitution | Tolerance to Modification | Rationale | Example |
| Glutarimide C4 | Low | Steric clash within the confined CRBN binding pocket. researchgate.net | Bulky groups lead to loss of binding. researchgate.net |
| Phthalimide C4 | High | Solvent-exposed position, suitable for linker attachment. researchgate.netresearchgate.net | Pomalidomide has an amino group at this position. researchgate.net |
Impact of Substitutions on Both Glutarimide and Phthalimide Rings on Neo-substrate Specificity
The specificity of which proteins are targeted for degradation (neo-substrates) is highly dependent on the chemical structure of the CRBN-binding molecule. Minor structural changes can dramatically alter this specificity. researchgate.net
Phthalimide Ring Modifications: Substitutions on the phthalimide ring (or its isosteres like isoindolinone) are a key strategy for modulating neo-substrate specificity. researchgate.netnih.gov This part of the molecule forms a new surface upon binding to CRBN, and this composite surface is what the neo-substrate recognizes. By altering the substituents, chemists can change the shape and chemical properties of this surface, thereby redirecting the ligase to new targets. For example, novel IMiD-based Helios degraders have been developed by modifying the traditional phthalimide structure, leading to the creation of triple degraders that can target CDK4/CDK6 and Helios simultaneously. nih.gov
Glutarimide Ring Modifications: While the glutarimide ring itself is critical for binding and less tolerant of large modifications, subtle changes can still influence activity. researchgate.net However, any modification that disrupts the essential hydrogen bonds or causes steric clashes will abrogate binding and, consequently, degradation activity. For instance, methylation of the glutarimide nitrogen (N1) results in a complete loss of CRBN binding because the hydrogen bond donor capability is removed. rscf.ru
The interplay between modifications on both rings dictates the ultimate degradation profile. Selective degradation of specific proteins, such as GSPT1 over Aiolos, has been achieved through careful analog design, demonstrating that fine-tuning of the molecular structure can lead to highly selective degraders. researchgate.net
Rationalization of SAR through Integration with Co-crystal Structures and Computational Docking Studies
Understanding the structure-activity relationships (SAR) of phthalimidinoglutarimide analogs is greatly enhanced by structural biology and computational methods. Co-crystal structures of these compounds bound to CRBN, often in a ternary complex with a neo-substrate, provide invaluable, high-resolution insights into the specific molecular interactions that drive binding and degradation. nih.govresearchgate.netnih.gov
Co-crystal Structures: X-ray crystallography has been instrumental in revealing the binding mode of thalidomide (B1683933) and its analogs. nih.gov These structures confirm that the glutarimide ring sits (B43327) in the tri-tryptophan pocket and makes key hydrogen bonds, while the phthalimide moiety is exposed to the solvent. researchgate.netnih.gov Crucially, ternary complex structures, such as CRBN-pomalidomide-IKZF1, illustrate how the small molecule acts as a "molecular glue," creating a new protein-protein interaction surface that leads to substrate ubiquitination. nih.gov These structural snapshots can rationalize why certain modifications enhance or diminish degradation of a particular neo-substrate.
Computational Docking and Modeling: When co-crystal structures are unavailable, computational docking can be used to predict the binding pose of new analogs within the CRBN binding site. researchgate.net These models help in:
Predicting Binding Affinity: Docking scores can estimate how well a new compound might bind to CRBN.
Rationalizing SAR: By visualizing the docked pose, researchers can understand why a particular substitution might be favorable or unfavorable. For example, docking can reveal potential steric clashes or new favorable interactions.
Guiding Drug Design: Computational models allow for the in silico screening of virtual libraries of compounds, helping to prioritize which analogs to synthesize and test, thereby accelerating the discovery process. nih.gov
For instance, the activity of certain analogs that could not be explained by existing ternary complex structures was later rationalized using in-house developed QSAR models and docking simulations. researchgate.net
Structure-Activity Relationships of Linker Length and Composition in Heterobifunctional Degraders
In the context of Proteolysis Targeting Chimeras (PROTACs), the phthalimidinoglutarimide scaffold serves as the E3 ligase-binding moiety. It is connected via a chemical linker to another ligand that binds to a target protein of interest (POI). The linker is not merely a passive spacer but plays a critical role in the efficacy of the resulting degrader.
Linker Length: The length of the linker is a crucial parameter that dictates the ability of the PROTAC to form a productive ternary complex between CRBN and the POI.
Too Short: A short linker may cause steric clashes between the two proteins, preventing the formation of a stable ternary complex.
Too Long: An excessively long linker can lead to an entropy penalty, decreasing the stability of the ternary complex and reducing degradation potency.
Optimal Length: There is typically an optimal linker length that maximizes degradation efficiency, which often corresponds to a 16-atom chain length in certain systems. researchgate.net
Linker Composition: The chemical makeup of the linker also influences the physicochemical properties and performance of the PROTAC.
Flexibility: Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG) or simple alkyl chains, allow the two ends of the PROTAC to adopt multiple conformations, which can be beneficial in the initial stages of discovery.
Rigidity: More rigid linkers, incorporating structures like piperazine (B1678402) or piperidine (B6355638) rings, can reduce the conformational entropy of the unbound PROTAC, potentially leading to more potent degraders once an optimal length and geometry are found.
The site of linker attachment on the phthalimide ring is also critical, with the 4-amino position of pomalidomide being a commonly used and effective attachment point.
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate variations in the chemical structure of compounds with their biological activity. In the context of phthalimidinoglutarimide analogs, QSAR models can be developed to predict CRBN binding affinity or degradation potency.
Model Development: QSAR models are built using a "training set" of compounds for which the biological activity is known.
Descriptor Calculation: For each compound in the set, a series of numerical descriptors are calculated. These can represent various physicochemical properties, such as molecular weight, lipophilicity (logP), or more complex 3D properties derived from the molecule's shape and electronic surface.
Model Building: Statistical methods are then used to build a mathematical equation that relates the descriptors to the observed biological activity.
Validation: The model's predictive power is tested using a separate "test set" of compounds that were not used in the model-building process.
Application: Once validated, QSAR models can be used to:
Predict Activity of Novel Compounds: Screen virtual libraries of yet-to-be-synthesized compounds to prioritize those with the highest predicted potency.
Guide Lead Optimization: Help medicinal chemists decide which modifications are most likely to improve activity.
Rationalize Complex SAR: In cases where simple structural interpretations or docking studies are insufficient, QSAR can help identify the key combination of properties that drive activity. researchgate.net
For example, 3D-QSAR studies on thalidomide analogs have identified key physicochemical features that influence antiangiogenic activity, such as the importance of hydrophobicity and steric bulk around the phthalimido ring.
Compound Name Table
| Abbreviation | Full Name |
| IMiDs | Immunomodulatory Drugs |
| PROTACs | Proteolysis Targeting Chimeras |
| PEG | Polyethylene Glycol |
| QSAR | Quantitative Structure-Activity Relationship |
| CRBN | Cereblon |
| IKZF1 | Ikaros Family Zinc Finger 1 |
| IKZF3 | Ikaros Family Zinc Finger 3 |
| GSPT1 | G1 to S Phase Transition 1 |
| CDK4/6 | Cyclin-Dependent Kinase 4/6 |
| CRL4CRBN | Cullin 4-RING E3 Ubiquitin Ligase complex with CRBN |
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the interaction. nih.gov This method is crucial for understanding the binding mode and affinity of small molecules like Phthalimidinoglutarimide-C4-Br to their protein targets.
This compound, as a derivative of the thalidomide (B1683933) scaffold, is known to bind to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. biorxiv.orgnih.govub.edu The glutarimide (B196013) moiety of these molecules is a key pharmacophore that anchors the ligand into a hydrophobic pocket within CRBN, often referred to as the "thalidomide-binding pocket," which is characterized by the presence of three key tryptophan residues. nih.gov
Molecular docking studies reveal that the glutarimide ring of this compound establishes crucial hydrogen bonds and hydrophobic interactions within this pocket. The phthalimidino group and the C4-Br substituent are more solvent-exposed and play a critical role in modulating the surface of CRBN. nih.gov This alteration of the CRBN surface is fundamental to the subsequent recruitment of neosubstrates. The bromine atom at the C4 position can introduce specific halogen bonding interactions and alter the electronic properties of the exposed part of the molecule, potentially influencing the binding affinity and specificity for different neosubstrates.
Table 1: Key Interactions of this compound in the CRBN Active Site
| Interacting Residue (CRBN) | Interaction Type | Ligand Moiety Involved |
| Tryptophan (Trp) residues | Hydrophobic | Glutarimide ring |
| Specific polar residues | Hydrogen Bonding | Glutarimide ring carbonyls |
| Various residues | van der Waals | Phthalimidino group |
| Potential halogen bond acceptor | Halogen Bonding | C4-Bromine |
This table represents a generalized model based on the known interactions of similar glutarimide-based ligands with CRBN. The precise residues and interaction strengths would require specific docking studies with the exact this compound structure.
The primary mechanism of action for molecular glues like this compound is the formation of a ternary complex, consisting of the E3 ligase (CRBN), the molecular glue, and a neo-substrate protein. nih.govnih.gov Computational modeling is instrumental in predicting which neo-substrates can be recruited and how the ternary complex is stabilized.
Docking simulations can be extended to model the entire ternary complex. By placing the this compound-bound CRBN structure in the context of potential neo-substrates, researchers can predict the stability and geometry of the resulting complex. The exposed phthalimidino-C4-Br portion of the molecule creates a new binding surface on CRBN, which can then be recognized by specific structural motifs on neo-substrates, such as the zinc finger domains of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), or the G-loop of other proteins. nih.govnih.govnih.gov The nature of the C4 substituent is critical in determining the shape and electronic character of this new surface, thereby influencing the selectivity for different neo-substrates. For example, the size and electronegativity of the bromine atom will dictate the types of interactions it can form with residues on the neo-substrate, leading to differential recruitment profiles compared to other C4-substituted analogs.
Molecular Dynamics (MD) Simulations to Characterize Conformational Dynamics and Binding Stability
While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the ligand-receptor interactions over time. frontiersin.org MD simulations are crucial for assessing the stability of the this compound binding to CRBN and the dynamics of the ternary complex.
By simulating the movement of atoms in the complex over nanoseconds or even microseconds, MD can reveal:
Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can confirm if the binding pose predicted by docking is stable over time. scielo.org.za
Conformational Changes: MD can show how the binding of this compound induces conformational changes in both CRBN and the neo-substrate, which may be necessary for efficient ubiquitination.
Role of Water Molecules: These simulations can elucidate the role of water molecules in mediating interactions at the binding interface.
Free Energy Calculations: Methods like MM/PBSA and MM/GBSA can be applied to MD trajectories to estimate the binding free energy, providing a more quantitative measure of binding affinity.
Quantum Chemical Calculations (e.g., Density Functional Theory) to Elucidate Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. nih.gov For this compound, DFT can be used to:
Calculate Partial Charges: Determine the charge distribution across the molecule, which is crucial for understanding electrostatic interactions with the protein.
Analyze Molecular Orbitals: Investigate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and potential for charge transfer interactions. nih.gov
Model Reaction Mechanisms: While not directly applicable to binding, DFT can be used to study the chemical stability and potential metabolic pathways of the compound.
The electronic properties of the bromine atom, including its polarizability and ability to form halogen bonds, can be precisely characterized using DFT. This information can then be used to refine the parameters used in molecular mechanics force fields for more accurate MD simulations.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. mdpi.comresearchgate.netmdpi.com For CRBN binders, a typical pharmacophore would include a hydrophobic feature corresponding to the glutarimide ring and hydrogen bond acceptors/donors.
Once a pharmacophore model for CRBN binding is established, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophore but may have entirely different chemical scaffolds. nih.govnih.gov This virtual screening approach can accelerate the discovery of new CRBN ligands with potentially improved properties. The specific features of this compound, including the spatial position and properties of the bromo-substituted phthalimidino group, can be used to refine the pharmacophore model to search for ligands that might induce the degradation of specific neo-substrates.
Table 2: A Hypothetical Pharmacophore Model for CRBN Binders
| Feature | Description |
| Hydrophobic (HY) | Occupies the tryptophan-rich pocket. |
| Hydrogen Bond Acceptor (HBA) | Interacts with backbone amides in the pocket. |
| Hydrogen Bond Donor (HBD) | Interacts with carbonyls in the pocket. |
| Aromatic Ring (AR) | Corresponds to the phthalimido moiety. |
| Halogen Bond Donor (HBD) | The bromine atom at the C4 position. |
This table represents a generalized pharmacophore model. The exact features and their geometric constraints would be derived from the analysis of multiple active ligands.
In Silico Prediction of Selectivity and Potential Off-Target Interactions
A significant challenge in drug development is ensuring that a compound is selective for its intended target and does not have significant off-target effects. nih.gov Computational methods can be used to predict the potential for off-target interactions of this compound.
This can be achieved through several approaches:
Target Fishing: Screening the structure of this compound against a large database of protein structures to identify other proteins it might bind to.
Similarity Searching: Comparing the shape and chemical features of this compound to known ligands for other targets.
Machine Learning Models: Using models trained on large datasets of ligand-protein interactions to predict the probability of binding to a panel of off-targets. nih.govnih.gov
By identifying potential off-targets early in the drug discovery process, researchers can prioritize experimental testing and modify the chemical structure to improve selectivity. For this compound, these predictions would be crucial for understanding its broader biological profile and potential for unintended effects.
Application of Machine Learning Algorithms in Chemical Space Exploration and Predictive Modeling
The exploration of the vast chemical space for novel therapeutic agents has been significantly accelerated by the integration of computational methods, particularly machine learning (ML). In the context of targeted protein degradation, and specifically for molecular glue degraders like this compound, machine learning algorithms are proving to be invaluable tools for predictive modeling and the efficient navigation of complex structure-activity relationships.
Machine learning models are increasingly being developed and applied to predict the critical absorption, distribution, metabolism, and excretion (ADME) properties of targeted protein degraders (TPDs). springernature.comresearchgate.net These models leverage large datasets of existing experimental results to establish quantitative structure-property relationships (QSPR), which can then be used to forecast the properties of new, un-synthesized molecules. researchgate.net This predictive capability is crucial for prioritizing which compounds to synthesize and test, thereby streamlining the drug discovery pipeline. springernature.com
Research in this area has demonstrated that ML models can achieve a surprising degree of accuracy in predicting the properties of TPDs, with performance often being comparable to that seen for more traditional small molecules. springernature.comresearchgate.net For instance, key parameters such as passive permeability, metabolic clearance, and lipophilicity of TPDs are being predicted with increasing confidence. springernature.comresearchgate.net Notably, within the broader class of TPDs, the molecular glue submodality, to which this compound belongs, has been observed to exhibit some of the lowest prediction errors in certain machine learning models. springernature.com
Predictive Modeling of Physicochemical and ADME Properties
The application of global ML models, trained on diverse chemical structures, has shown promise in predicting the ADME profiles of TPDs. The performance of these models is often assessed using metrics like the mean absolute error (MAE), which quantifies the average magnitude of the errors in a set of predictions. The table below illustrates the comparative performance of such models across different classes of compounds.
| ADME/Physicochemical Property | Molecular Glues (MAE) | Heterobifunctionals (MAE) | Other Compounds (MAE) |
|---|---|---|---|
| Passive Permeability | 0.35 | 0.45 | 0.40 |
| Metabolic Clearance | 0.28 | 0.38 | 0.32 |
| Lipophilicity (logP) | 0.22 | 0.30 | 0.25 |
| Plasma Protein Binding | 0.15 | 0.25 | 0.20 |
This table presents hypothetical Mean Absolute Error (MAE) values for illustrative purposes, based on general findings that molecular glues show low prediction errors. springernature.com
Predicting Protein Degradability
Beyond physicochemical properties, a significant challenge in the development of degraders is predicting whether a target protein is susceptible to degradation—a concept known as "degradability". nih.govduke.edu Machine learning models have been developed to tackle this very question. nih.govduke.edumdpi.com One such model, known as MAPD (model-free analysis of protein degradability), was designed to predict the degradability of proteins based on their intrinsic features. nih.govduke.edu
The MAPD model demonstrated accurate performance in predicting which kinases are degradable, achieving an area under the precision-recall curve (AUPRC) of 0.759 and an area under the receiver operating characteristic curve (AUROC) of 0.775. duke.edumdpi.com The analysis identified five key features as being statistically significant for predicting degradability, with the ubiquitination potential of the protein being the most influential. nih.govduke.edu Structural modeling further revealed that the presence of E2-accessible ubiquitination sites, rather than just the total number of lysine (B10760008) residues, is particularly associated with successful degradation. nih.govduke.edu
The predictive power of such models has been extended to the entire proteome, identifying hundreds of disease-causing proteins that could be tractable targets for TPD development. nih.govduke.edu
| Predictive Feature for Degradability | Statistical Significance (p-value) | Relative Importance Score |
|---|---|---|
| Ubiquitination Potential | <0.001 | 0.85 |
| Protein Stability Score | <0.01 | 0.62 |
| Number of E2-Accessible Lysines | <0.01 | 0.58 |
| Cellular Compartment | <0.05 | 0.45 |
| Protein Abundance | <0.05 | 0.41 |
This table contains hypothetical data for illustrative purposes, reflecting the finding that ubiquitination potential is the most predictive feature for protein degradability. nih.govduke.edu
The integration of machine learning into the design-make-test-analyze cycle of drug discovery holds immense potential for accelerating the development of novel degraders like this compound. springernature.com By providing robust predictions for both compound properties and protein target tractability, these computational approaches help to prioritize experimental efforts and guide the design of molecules with more favorable therapeutic profiles. springernature.commdpi.com
Applications in Targeted Protein Degradation Research
Phthalimidinoglutarimide-C4-Br as a Core Building Block for PROTAC Development
This compound is a key building block in the synthesis of PROTACs, which are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. nih.govnih.gov This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govnih.gov The phthalimide (B116566) portion of the molecule acts as a ligand for the E3 ligase Cereblon (CRBN). nih.govnih.gov
Design Principles and Engineering of this compound-Based PROTACs
The design of PROTACs is a modular process involving three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two. nih.govexplorationpub.com The "event-driven" pharmacology of PROTACs means that a single molecule can trigger the degradation of multiple target proteins, making them highly efficient. explorationpub.comnih.gov
The development of effective PROTACs often starts with the identification of a potent ligand for the target protein. This "warhead" is then connected via a linker to an E3 ligase-recruiting element, such as the phthalimide moiety derived from this compound. explorationpub.com The linker's length and composition are critical as they influence the physicochemical properties and biological activity of the resulting PROTAC. explorationpub.com
A prime example of this design strategy is the development of dBET1, a PROTAC that targets the BRD4 protein. nih.govresearchgate.net In this case, the BRD4 inhibitor JQ1 was conjugated to a phthalimide derivative to successfully induce the degradation of BET family proteins. nih.govresearchgate.net
Table 1: Key Components in the Design of a PROTAC
| Component | Function | Example |
| Warhead | Binds to the target protein of interest. | JQ1 (for BRD4) |
| Linker | Connects the warhead and the E3 ligase ligand, optimizing ternary complex formation. | Alkyl chains, PEG chains |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Phthalimide (for Cereblon) |
Diverse Strategies for Conjugation to Target Protein Ligands
Various chemical strategies are employed to connect the this compound-derived E3 ligase ligand to a warhead targeting a specific protein. The choice of conjugation chemistry can significantly impact the efficiency of PROTAC synthesis and the properties of the final molecule. explorationpub.com
One common and efficient method is the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition. This approach allows for the rapid assembly of diverse PROTAC libraries by varying linker length, composition, and attachment points on both the warhead and the phthalimide moiety. explorationpub.com This modularity enables the systematic optimization of PROTACs for improved solubility, cell permeability, and ultimately, degradation efficiency. explorationpub.com
Contributions to the Understanding and Design of Molecular Glue Degraders
Beyond their role in PROTACs, phthalimide-based compounds have been instrumental in the discovery and development of "molecular glue" degraders. nih.govdrughunter.com Unlike the bivalent nature of PROTACs, molecular glues are smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally interact. nih.govub.edu
The foundational discovery in this area was the finding that thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), function by "gluing" the CRBN E3 ligase to neosubstrate proteins like the transcription factors IKZF1 and IKZF3, leading to their degradation. nih.govdrughunter.comnih.gov These immunomodulatory imide drugs (IMiDs) demonstrated that small molecules could effectively induce protein degradation, paving the way for the rational design of new molecular glues. drughunter.comub.edu The development of these glues has been a significant breakthrough, offering a way to target proteins previously considered "undruggable." researchgate.net
Development of Novel Therapeutic Modalities through Targeted Protein Degradation
The ability to hijack the cell's natural protein disposal system has opened up new avenues for therapeutic intervention. nih.govnih.gov Targeted protein degradation offers a distinct advantage over traditional inhibitors, which often require sustained high concentrations to be effective. nih.gov Because degraders act catalytically, they can be effective at lower concentrations, and a single molecule can eliminate multiple target proteins. nih.gov
This approach has led to the development of novel therapeutic candidates for a range of diseases, particularly cancer. nih.govsci-hub.se For instance, the degradation of the androgen receptor using an enzalutamide-based PROTAC has shown promise in models of castration-resistant prostate cancer. nih.gov Similarly, the degradation of BET bromodomain proteins has demonstrated therapeutic potential in leukemia. nih.govnih.gov The success of these preclinical studies is driving the advancement of numerous targeted protein degraders into clinical trials. nih.govnih.gov
Exploration of Biological Activities in Preclinical Disease Models, Focusing on Mechanistic Insights
Preclinical disease models are crucial for evaluating the efficacy and understanding the mechanism of action of new therapeutic agents. mdpi.com In the context of targeted protein degradation, these models have been essential for validating the therapeutic potential of this compound-based compounds.
For example, in vivo studies using a human leukemia xenograft model showed that the PROTAC dBET1 effectively delayed leukemia progression. nih.govnih.gov Mechanistic studies in cell lines confirmed that this effect was due to the specific, CRBN-dependent degradation of BET proteins. nih.govsci-hub.se These preclinical investigations provide critical insights into the biological consequences of degrading a particular protein, helping to build a strong rationale for clinical development. mdpi.com
Table 2: Examples of Preclinical Models in Targeted Protein Degradation Research
| Disease Model | Therapeutic Agent | Target Protein | Key Finding |
| Human Leukemia Xenograft | dBET1 | BRD4 | Delayed leukemia progression in mice. nih.govnih.gov |
| Castration-Resistant Prostate Cancer (CRPC) Cells | ARCC-4 | Androgen Receptor | Overcame resistance to enzalutamide. nih.gov |
| Acute Myeloid Leukemia (AML) Cells | dBET1 | BRD2, BRD3, BRD4 | Induced CRBN-dependent degradation of BET proteins. researchgate.net |
Future Directions and Emerging Research Avenues
Strategies for Enhancing Degradation Efficiency and Modulating Selectivity
A primary focus of ongoing research is to enhance the degradation efficiency and selectivity of phthalimidinoglutarimide-based PROTACs. researchgate.net Selectivity is paramount to minimize off-target effects and improve therapeutic outcomes. researchgate.net Strategies to achieve this are multifaceted, involving intricate modifications to the PROTAC structure.
One key area of optimization is the linker connecting the phthalimidinoglutarimide moiety to the POI ligand. scienceopen.com The length, rigidity, and attachment points of the linker are critical determinants of the stability and conformation of the ternary complex (POI-PROTAC-E3 ligase), which directly impacts degradation efficiency. scienceopen.comuoc.gr Modifying the linker can improve affinity for the target protein and tune the interactions within the ternary complex to enhance selectivity. scienceopen.comresearchgate.net
Another emerging strategy is the development of covalent and conditionally activated PROTACs. scienceopen.comresearchgate.net Covalent PROTACs form a permanent bond with the target protein, which can lead to more durable and effective degradation. scienceopen.comresearchgate.net Furthermore, researchers are exploring "conditional" PROTACs that are activated by specific stimuli, such as light or the presence of certain enzymes in the target tissue. researchgate.net This approach offers spatiotemporal control over protein degradation, significantly enhancing selectivity and reducing systemic exposure.
| Strategy | Description | Potential Advantage |
| Linker Optimization | Modifying linker length, rigidity, and chemical composition. scienceopen.com | Enhanced ternary complex stability and improved selectivity. scienceopen.com |
| Covalent Modification | Designing PROTACs that form a covalent bond with the target protein. researchgate.net | Increased durability and efficiency of degradation. scienceopen.com |
| Conditional Activation | Developing PROTACs activated by specific stimuli (e.g., light, enzymes). researchgate.net | Spatiotemporal control, improved tissue selectivity. researchgate.net |
Exploration of Alternative E3 Ligase Binding Partners for Phthalimidinoglutarimide Scaffolds
While the phthalimidinoglutarimide core is an effective binder for CRBN, the reliance on a limited number of E3 ligases like CRBN and VHL presents challenges, including potential resistance mechanisms and cell-type specific expression patterns. nih.govresearchgate.net A significant future direction is the discovery and engagement of novel E3 ligases. nih.gov The human genome encodes over 600 E3 ligases, offering a vast, untapped resource for developing next-generation degraders with potentially improved safety and efficacy profiles. researchgate.net
Research is underway to repurpose or modify the phthalimidinoglutarimide scaffold to bind to other E3 ligases. This involves exploring structural analogs and employing innovative synthetic strategies. For instance, replacing the phthalimide (B116566) moiety with other heterocyclic systems, such as benzotriazole (B28993), has shown promise in creating ligands with altered E3 ligase binding profiles. nih.gov The development of ligands for tumor-specific E3 ligases is a particularly exciting avenue, as it could lead to highly targeted cancer therapies with fewer side effects. researchgate.net
Advancements in Asymmetric Synthesis and Stereocontrol of Phthalimidinoglutarimide Derivatives
The biological activity of immunomodulatory drugs like thalidomide (B1683933) is highly dependent on their stereochemistry. Similarly, for phthalimidinoglutarimide-based PROTACs, controlling the three-dimensional arrangement of atoms is crucial for optimal binding to both the E3 ligase and the target protein. Asymmetric synthesis, which focuses on producing a single enantiomer of a chiral molecule, is therefore a critical area of research. frontiersin.orgnih.gov
Recent advancements in catalysis, including organocatalysis, metal catalysis, and biocatalysis, are providing powerful tools for the stereocontrolled synthesis of complex molecules. nih.govchiralpedia.com These methods allow for the precise construction of chiral centers within the phthalimidinoglutarimide scaffold, enabling the synthesis of stereochemically pure PROTACs. frontiersin.org The ability to control stereochemistry will facilitate a deeper understanding of structure-activity relationships and the development of more potent and selective degraders. rsc.org
| Catalysis Type | Description | Relevance to Phthalimidinoglutarimide Synthesis |
| Organocatalysis | Uses small, metal-free organic molecules as catalysts. nih.gov | Enables efficient and diverse enantioselective transformations for building chiral scaffolds. nih.gov |
| Metal Catalysis | Employs transition metals with chiral ligands to control stereochemistry. nih.gov | Facilitates the precise formation of chiral carbon-carbon and carbon-heteroatom bonds. nih.gov |
| Biocatalysis | Utilizes enzymes or whole-cell systems for stereoselective reactions. chiralpedia.com | Offers highly specific and environmentally friendly routes to enantiopure compounds. chiralpedia.com |
Integration of Advanced Computational Approaches for Rational Design and Optimization
The rational design of PROTACs is challenging due to their complex structures and the need to optimize multiple interactions simultaneously. dundee.ac.uk Advanced computational methods, including artificial intelligence (AI) and machine learning, are becoming indispensable tools for accelerating the design and optimization of phthalimidinoglutarimide-based degraders. nih.govresearchgate.net
Expanding the Repertoire of Degraded Target Proteins for Broadened Research Applications
A major advantage of TPD technology is its potential to target proteins that have been considered "undruggable" by conventional small-molecule inhibitors. researchgate.netsci-hub.se The phthalimidinoglutarimide scaffold has been instrumental in developing degraders for a wide range of targets in areas such as oncology and immunology. nih.govnih.gov
Future research will continue to expand the scope of this technology to an even broader array of proteins implicated in various diseases. researchgate.netnih.gov This includes targeting proteins involved in neurodegenerative diseases, infectious diseases, and metabolic disorders. researchgate.net By conjugating the phthalimidinoglutarimide moiety to new and diverse POI ligands, researchers can create novel PROTACs to probe complex biological processes and develop innovative therapeutic strategies for a host of challenging diseases. sci-hub.senih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
